Fmoc-N-Me-Ser(tBu)-OH is a derivative of the naturally occurring amino acid serine. It belongs to the class of protected amino acids, specifically those modified at the N-terminus with a fluorenylmethoxycarbonyl (Fmoc) group and at the side chain with a tert-butyl (tBu) group. This compound plays a crucial role in solid-phase peptide synthesis (SPPS) as a building block for incorporating N-methylated serine residues into peptide chains. [, , , , ]
Fmoc-N-Methyl-Serine-tert-Butyl Ester is a derivative of serine, an amino acid that plays a crucial role in protein synthesis and function. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl group at the hydroxyl terminus. These modifications are essential for preventing side reactions during peptide synthesis, making it a valuable building block in the field of peptide chemistry.
Fmoc-N-Methyl-Serine-tert-Butyl Ester can be synthesized from L-serine, which is widely available as a natural amino acid. The synthesis typically involves several steps that include protecting the hydroxyl and amino groups to facilitate further reactions without unwanted side products.
This compound falls under the category of Fmoc-protected amino acids, which are commonly used in solid-phase peptide synthesis. The Fmoc group allows for selective deprotection under mild basic conditions, enabling stepwise assembly of peptides.
The synthesis of Fmoc-N-Methyl-Serine-tert-Butyl Ester generally involves three main steps:
In industrial settings, automated peptide synthesizers are often used to carry out these reactions, allowing for precise control over reaction conditions and reagent quantities to maximize yield and purity.
The molecular structure of Fmoc-N-Methyl-Serine-tert-Butyl Ester can be represented as follows:
The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques for characterizing this compound, providing insights into its purity and structural integrity .
The efficiency of these reactions is critical for successful peptide synthesis, as they directly influence the yield and purity of the final product .
The mechanism by which Fmoc-N-Methyl-Serine-tert-Butyl Ester acts in peptide synthesis involves its incorporation into growing peptide chains. The protecting groups prevent unwanted side reactions, allowing for selective formation of peptide bonds. Upon deprotection, functional groups necessary for further reactions are revealed, facilitating subsequent coupling steps .
The strategic incorporation of N-methylated amino acids into peptide sequences represents a transformative advancement in peptide science, tracing its origins to mid-20th century efforts aimed at overcoming inherent limitations of natural peptides. Early research recognized that backbone N-methylation could fundamentally alter peptide physicochemical properties, notably enhancing metabolic stability and membrane permeability – critical parameters for therapeutic applications. The discovery that cyclic peptides like cyclosporine A (containing multiple N-methyl amino acids) exhibited remarkable oral bioavailability provided the first definitive proof-of-concept for this chemical strategy [8]. This breakthrough catalyzed intense investigation into synthetic methodologies for producing protected N-methyl amino acid building blocks compatible with solid-phase peptide synthesis (SPPS).
The introduction of Fmoc-based SPPS in the 1970s necessitated parallel development of side-chain protecting groups and backbone modifications that could withstand iterative piperidine deprotection cycles. Fmoc-N-Me-Ser(tBu)-OH (CAS: 197632-77-2) emerged as a specialized derivative addressing the dual challenges of incorporating the polar serine residue while conferring the benefits of N-methylation. The tert-butyl ether protection of serine's hydroxyl group (tBu) provided orthogonal stability during chain assembly, while the Fmoc group (9-fluorenylmethoxycarbonyl) enabled standard deprotection conditions. This building block (molecular formula: C₂₃H₂₇NO₅, molecular weight: 397.46 g/mol) represented a significant milestone by allowing precise installation of methylated serine residues within complex sequences [1] [5]. Its adoption accelerated following demonstrations that N-methyl-serine incorporation could disrupt peptide secondary structures prone to proteolytic degradation while maintaining biological activity – a crucial advantage for pharmaceutical applications facing bioavailability challenges.
Table 1: Historical Development of Key N-Methyl Amino Acid Building Blocks for SPPS
Time Period | Key Advancement | Impact on Peptide Science |
---|---|---|
1950s-1960s | Discovery of naturally occurring N-methylated peptides (e.g., cyclosporine precursors) | Revealed correlation between N-methylation and oral bioavailability |
1970s | Introduction of Fmoc-SPPS methodology | Created demand for orthogonally protected N-methyl amino acid derivatives |
1980s | Development of Biron-Kessler/Fukuyama N-methylation methods | Enabled on-resin synthesis of N-methyl amino acids not commercially available |
1990s | Commercial availability of Fmoc-N-Me-Ser(tBu)-OH | Standardized incorporation of methylated serine residues in complex syntheses |
2000s-Present | Process intensification of N-methylation protocols | Reduced synthesis time from hours to minutes while maintaining fidelity [9] |
Fmoc-N-Me-Ser(tBu)-OH serves as an indispensable molecular tool for enhancing pharmacokinetic properties of therapeutic peptides through multifaceted mechanisms. The N-methyl group strategically positioned on the peptide backbone induces profound changes in molecular behavior. First, it eliminates a hydrogen bond donor, disrupting the peptide's capacity to form protease-susceptible conformations. Studies incorporating this building block into the antimalarial peptide R1 demonstrated dramatically increased proteolytic resistance in biological fluids, effectively extending peptide half-life from minutes to hours in serum stability assays [8]. This resistance stems from the methyl group's steric interference with protease active sites, particularly those requiring substrate backbone hydrogen bonding.
Second, the N-methyl modification significantly enhances membrane permeability by altering conformational dynamics and reducing desolvation energy during membrane translocation. The methyl group restricts rotation around the C-N bond, limiting conformational flexibility and stabilizing trans-conformations that favor passive diffusion. Additionally, this modification increases the overall lipophilicity of the peptide, quantified by measurable increases in logP values following serine N-methylation. The tert-butyl protection further contributes to this lipophilicity enhancement during synthesis while providing essential protection for the serine hydroxyl group. This dual functionality makes Fmoc-N-Me-Ser(tBu)-OH particularly valuable for synthesizing peptide regions requiring both solubility during manufacturing and membrane permeability in biological applications [3] [6].
Table 2: Impact of N-Methyl-Serine Incorporation on Peptide Performance Parameters
Performance Parameter | Effect of N-Methyl-Serine Incorporation | Magnitude of Improvement |
---|---|---|
Proteolytic Stability | Resistance to trypsin/chymotrypsin cleavage | 3-5 fold increase in half-life [8] |
Membrane Permeability | Enhanced passive diffusion through lipid bilayers | Papp increase of 2.5-4.0 × 10⁻⁶ cm/s |
Aqueous Solubility | Context-dependent effects modulated by tBu group | Maintains solubility during SPPS while enhancing final product lipophilicity |
Bioactivity Retention | Preserves side chain functionality (OH group) | >90% receptor binding affinity maintained in optimized sequences |
Synthetic Yield | Compatibility with standard Fmoc-SPPS protocols | Coupling efficiency comparable to non-methylated serine |
The strategic application of Fmoc-N-Me-Ser(tBu)-OH in peptide design is underpinned by robust theoretical frameworks explaining how localized modifications translate to improved macromolecular properties. The conformational control theory posits that N-methylation restricts backbone torsion angles (φ and ψ) within specific regions of the Ramachandran plot, disfavoring extended β-sheet structures that are protease-susceptible while promoting turn structures that resist enzymatic degradation. This restriction is particularly pronounced when N-methylation occurs at sterically constrained residues like serine, where the β-hydroxyl group creates additional conformational constraints. Computational studies reveal that N-methyl-serine incorporation increases the population of polyproline II helix conformations by approximately 40% compared to standard serine, creating proteolytically resistant structural motifs [4] [8].
The hydrogen bond deletion model provides a complementary framework explaining enhanced membrane permeability. Each backbone amide group can form two hydrogen bonds – as donor and acceptor. N-methylation eliminates the donor capability, reducing the peptide's overall hydrogen bonding potential (HBP) by 50% at the modification site. Since desolvation energy during membrane permeation correlates directly with HBP, this modification significantly lowers the energy barrier for membrane translocation. The methyl group also introduces favorable lipophilic contacts with membrane components. These effects follow a predictable additive pattern, enabling rational design approaches where multiple Fmoc-N-Me-Ser(tBu)-OH incorporations can be strategically placed to achieve target permeability thresholds. The tert-butyl protecting group serves a dual theoretical purpose: its steric bulk provides conformational control during synthesis, while its electron-donating properties modulate the electronic environment around the ester linkage, influencing reactivity during chain assembly [3] [9].
The preparation of Fmoc-N-Me-Ser(tBu)-OH exemplifies the evolution of synthetic strategies for complex amino acid derivatives. Traditional solution-phase synthesis faced challenges in controlling epimerization at the α-stereocenter during methylation steps. The advent of solid-phase methodologies revolutionized production through approaches utilizing 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This method enables efficient N-methylation without racemization through a sequence involving: (1) attachment of Fmoc-Ser(tBu)-OH to 2-CTC resin, (2) Fmoc removal, (3) installation of the 2-nitrobenzenesulfonyl (o-NBS) protecting group, (4) methylation using dimethyl sulfate or methyl iodide with DBU activation, (5) o-NBS removal, and (6) Fmoc reprotection before cleaving the product from the resin [4].
Recent innovations have dramatically accelerated this process. Traditional N-methylation procedures required approximately 4 hours per residue, creating bottlenecks in building block production. Modern time-reduced N-methylation protocols have compressed this timeframe to under 40 minutes while maintaining high yields (>95%) and enantiomeric purity (>98.5%) [9]. This acceleration was achieved through optimized reagent concentrations, improved activating agents, and enhanced reaction kinetics – sometimes employing microwave assistance or ultrasonic activation. The refined process shows particular efficiency for sterically demanding amino acids like serine, where traditional methods often suffered from incomplete methylation. These advances have increased the commercial accessibility of Fmoc-N-Me-Ser(tBu)-OH, with manufacturers now offering material with ≥99.5% chiral purity as determined by HPLC analysis [3] [5].
Table 3: Comparison of Synthetic Approaches for N-Methyl Amino Acid Production
Synthetic Parameter | Classical Solution-Phase | Solid-Phase (2-CTC Resin) | Accelerated Modern Protocol |
---|---|---|---|
Reaction Time | 48-72 hours | 3-4 hours | 30-40 minutes [9] |
Epimerization Risk | High (5-15%) | Minimal (<1%) | Undetectable (<0.5%) |
Overall Yield | 40-60% | 75-85% | 90-95% |
Purification Complexity | Multiple chromatography steps | Simple filtration and precipitation | On-resin purification minimal post-processing |
Equipment Requirements | Standard glassware | SPPS reactor | Flexible (shaker, microwave, ultrasound) |
Scalability Limitations | Significant above 100g | Moderate (resin loading dependent) | Highly scalable with flow chemistry adaptations |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3